molecular formula C6H14ClNO2 B1432366 (R)-Methyl 2-aminopentanoate hydrochloride CAS No. 619330-91-5

(R)-Methyl 2-aminopentanoate hydrochloride

Cat. No.: B1432366
CAS No.: 619330-91-5
M. Wt: 167.63 g/mol
InChI Key: IODNYRVZHKRFIW-NUBCRITNSA-N
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Description

“®-Methyl 2-aminopentanoate hydrochloride” is a chemical compound with the CAS Number: 619330-91-5 . Its IUPAC name is methyl ®-2-aminopentanoate hydrochloride . The molecular weight of this compound is 167.64 .


Molecular Structure Analysis

The InChI code for “®-Methyl 2-aminopentanoate hydrochloride” is 1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“®-Methyl 2-aminopentanoate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Anticancer Applications

(R)-Methyl 2-aminopentanoate hydrochloride, in its broader class of amino acetate functionalized Schiff base organotin(IV) complexes, has been investigated for potential applications in cancer treatment. These complexes have shown cytotoxicity against various human tumor cell lines, with certain compounds demonstrating higher cytotoxicity than well-known anticancer drugs like doxorubicin and cisplatin (Basu Baul et al., 2009).

2. Role in Wine Aroma

The enantiomers of related compounds, such as ethyl 2-hydroxy-4-methylpentanoate, have been studied for their impact on wine aroma. It was found that the different enantiomeric forms of this compound contribute to the perception of fruity aromas in wine, suggesting that this compound could have similar sensory implications (Lytra et al., 2012).

3. Biocatalytic Applications

In enzymatic resolutions, the lipase from Candida antarctica was used for the resolution of methyl (±)-3-hydroxypentanoate, indicating the relevance of this compound in biocatalytic processes. The study highlights the enzyme’s preferential reaction with the R enantiomer, underscoring its potential use in stereoselective synthesis (García-Urdiales et al., 2009).

4. Synthesis of Chiral Intermediates

The compound has been utilized in the development of processes for synthesizing chiral intermediates like (R)-2-Methylpentanol, which are crucial for the manufacture of medicinally important compounds, natural products, and liquid crystals (Gooding et al., 2010).

5. Production in Engineered Microorganisms

This compound and its derivatives are also important in the context of biofuel production. Engineered microorganisms have been developed for the production of pentanol isomers, which are valuable as biofuels and are derived from similar amino acid substrates (Cann & Liao, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

®-Methyl 2-aminopentanoate hydrochloride plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis. The nature of these interactions involves the binding of ®-Methyl 2-aminopentanoate hydrochloride to the active site of the enzyme, facilitating the transfer of amino acids to tRNA molecules .

Cellular Effects

The effects of ®-Methyl 2-aminopentanoate hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ®-Methyl 2-aminopentanoate hydrochloride has been shown to activate the mTOR signaling pathway, which is essential for cell growth and proliferation. Additionally, it can alter the expression of genes involved in amino acid transport and metabolism .

Molecular Mechanism

At the molecular level, ®-Methyl 2-aminopentanoate hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it inhibits the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, it can activate aminoacyl-tRNA synthetases, enhancing their catalytic efficiency. These interactions lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of ®-Methyl 2-aminopentanoate hydrochloride in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to ®-Methyl 2-aminopentanoate hydrochloride in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of ®-Methyl 2-aminopentanoate hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular metabolism and promote tissue growth. At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been identified, indicating that there is a specific dosage range within which ®-Methyl 2-aminopentanoate hydrochloride exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

®-Methyl 2-aminopentanoate hydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and transaminases, which facilitate the incorporation of amino acids into proteins and the conversion of amino acids into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of ®-Methyl 2-aminopentanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, ®-Methyl 2-aminopentanoate hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of ®-Methyl 2-aminopentanoate hydrochloride is determined by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism. Additionally, ®-Methyl 2-aminopentanoate hydrochloride can be directed to specific organelles, such as mitochondria, through the action of targeting signals that guide its transport and localization .

Properties

IUPAC Name

methyl (2R)-2-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNYRVZHKRFIW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.